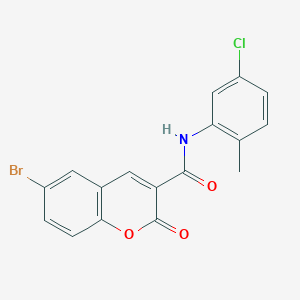
1,1-Dimethyl-3-(2-methyl-6-propan-2-ylphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dimethyl-3-(2-methyl-6-propan-2-ylphenyl)urea, also known as DMPU, is a widely used reagent in organic synthesis due to its unique properties. It is a colorless, odorless, and stable compound that is soluble in common organic solvents. DMPU has been extensively studied for its ability to enhance the reactivity of various chemical reactions, making it a valuable tool for synthetic chemists.
Wirkmechanismus
The mechanism of action of 1,1-Dimethyl-3-(2-methyl-6-propan-2-ylphenyl)urea is not fully understood. However, it is believed that this compound enhances the reactivity of various chemical reactions by acting as a Lewis base. It can also act as a hydrogen bond acceptor, which can stabilize transition states and intermediates in chemical reactions.
Biochemical and Physiological Effects:
This compound has no known biochemical or physiological effects. It is considered to be a safe compound with low toxicity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 1,1-Dimethyl-3-(2-methyl-6-propan-2-ylphenyl)urea in lab experiments is its ability to enhance the reactivity of various chemical reactions. It is also a stable and non-toxic compound, making it a safe reagent to work with. However, this compound has some limitations, such as its high cost and limited availability in some regions.
Zukünftige Richtungen
There are several future directions for research on 1,1-Dimethyl-3-(2-methyl-6-propan-2-ylphenyl)urea. One potential area of research is the development of new synthetic methods that utilize this compound as a reagent. Another area of research is the use of this compound in the synthesis of new bioactive compounds. Additionally, the development of new applications for this compound in other areas of chemistry, such as catalysis and materials science, is also an area of interest for future research.
Synthesemethoden
1,1-Dimethyl-3-(2-methyl-6-propan-2-ylphenyl)urea can be synthesized through the reaction of 1,1-dimethylhydrazine with 2-methyl-6-propan-2-ylphenyl isocyanate. The reaction proceeds under mild conditions and yields a high purity product. This compound can also be obtained from commercial sources with high purity.
Wissenschaftliche Forschungsanwendungen
1,1-Dimethyl-3-(2-methyl-6-propan-2-ylphenyl)urea has been widely used in various scientific research applications, including organic synthesis, polymer chemistry, and medicinal chemistry. It has been reported to enhance the reactivity of various chemical reactions, such as nucleophilic substitution, Friedel-Crafts acylation, and Michael addition. This compound has also been used as a solvent for the synthesis of various polymers, including polyurethanes and polyamides. In medicinal chemistry, this compound has been used as a reagent for the synthesis of various bioactive compounds, including anti-cancer agents and anti-inflammatory drugs.
Eigenschaften
IUPAC Name |
1,1-dimethyl-3-(2-methyl-6-propan-2-ylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-9(2)11-8-6-7-10(3)12(11)14-13(16)15(4)5/h6-9H,1-5H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIGAEACPZVRXFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(C)C)NC(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7,8-dihydro-5H-thiopyrano[4,3-b]pyridine](/img/structure/B7458729.png)



![[4-[(3-Chlorophenyl)methyl]piperazin-1-yl]-cyclopropylmethanone](/img/structure/B7458760.png)

![4-[({2-[(Phenylcarbonyl)amino]phenyl}carbonyl)amino]benzoic acid](/img/structure/B7458774.png)
methanone](/img/structure/B7458777.png)

![3-[(3-Chloro-4-methylphenyl)carbamoyl]pyrazine-2-carboxylic acid](/img/structure/B7458788.png)

![Methyl 5-bromo-2-[(2-chloroacetyl)amino]benzoate](/img/structure/B7458827.png)

![Ethyl 4-methyl-2-[[2-(4-nitrophenoxy)acetyl]amino]-1,3-thiazole-5-carboxylate](/img/structure/B7458840.png)